molecular formula C8H3ClF4IN B13693877 2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride

2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride

Cat. No.: B13693877
M. Wt: 351.47 g/mol
InChI Key: YCXNPUJAEBRIDZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride is an organic compound with the molecular formula C8H5ClF3N. It is a clear, colorless liquid with a strong, pungent odor. This compound is primarily used as a fluorinated building block in synthetic organic chemistry and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride typically involves the reaction of imidoyl chloride with fluorinated aromatic compounds. One common method is the reaction of imidoyl chloride with 5-fluoro-2-iodoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
  • 2,2,2-Trifluoro-N-(3-fluoro-5-iodophenyl)acetamide
  • 2,2,2-Trifluoro-N-(4-fluoro-2-iodophenyl)acetimidoyl Chloride

Uniqueness

2,2,2-Trifluoro-N-(5-fluoro-2-iodophenyl)acetimidoyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and iodine atoms in the aromatic ring enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C8H3ClF4IN

Molecular Weight

351.47 g/mol

IUPAC Name

2,2,2-trifluoro-N-(5-fluoro-2-iodophenyl)ethanimidoyl chloride

InChI

InChI=1S/C8H3ClF4IN/c9-7(8(11,12)13)15-6-3-4(10)1-2-5(6)14/h1-3H

InChI Key

YCXNPUJAEBRIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=C(C(F)(F)F)Cl)I

Origin of Product

United States

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